

Asulam-d3: A Technical Guide to its Certificate of Analysis and Purity Determination

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity determination of **Asulam-d3**. **Asulam-d3** is the deuterated form of Asulam, a selective systemic herbicide. In research and drug development, deuterated standards like **Asulam-d3** are crucial for use as internal standards in quantitative analyses, particularly in pharmacokinetic and metabolic studies, due to their distinct mass spectrometric profiles. This guide presents key analytical data, detailed experimental methodologies for purity assessment, and visual workflows to aid in the understanding of the quality control processes for this important analytical standard.

Certificate of Analysis: Quantitative Data Summary

The quality and purity of an analytical standard are paramount for generating reliable and reproducible experimental results. The Certificate of Analysis for **Asulam-d3** provides critical data regarding its identity and purity. The following tables summarize the key quantitative data from a representative Certificate of Analysis provided by LGC Standards.[1]

Table 1: General Specifications



Parameter	Specification	Result
Appearance	White to Yellow Solid	White to Yellow Solid
Molecular Formula	C8H7D3N2O4S	Conforms
Molecular Weight	233.26	Conforms
Solubility	Methanol (Slightly)	Conforms

Table 2: Purity and Isotopic Distribution

Analytical Test	Specification	Result
Purity (Overall)	>95%	>95%
HPLC Purity	>95%	99.48% (at 268 nm)
Isotopic Purity	>95%	99.4%
Normalized Intensity: d0	-	0.48%
Normalized Intensity: d1	-	0.02%
Normalized Intensity: d2	-	0.26%
Normalized Intensity: d3	-	99.25%

Table 3: Confirmatory Tests

Analytical Test	Specification	Result
NMR	Conforms to Structure	Conforms
MS	Conforms to Structure	Conforms

Experimental Protocols

The determination of purity and confirmation of the structure of **Asulam-d3** involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established analytical protocols for Asulam and related compounds.



High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of **Asulam-d3**. This technique separates the main compound from any potential impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., Cosmosil C-18, 250 x 4.6 mm, 5 μm particle size) is suitable.[2]
- Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of 0.1% formic acid in water and methanol.[2]
- Flow Rate: A typical flow rate is 1.20 mL/min.[2]
- Detection: UV detection at 268 nm, which is the maximum absorption wavelength for Asulam.[1]
- Sample Preparation: A stock solution of **Asulam-d3** is prepared by accurately weighing the standard and dissolving it in a suitable solvent like acetonitrile.[1] This stock solution is then diluted to an appropriate concentration for HPLC analysis.
- Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to Asulam-d3 relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of **Asulam-d3** and determining its isotopic purity.

Methodology:



- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- Ionization Source: Electrospray ionization (ESI) is a common technique for sulfonamides.
- Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the desired fragmentation pattern.
- Data Acquisition: Full scan mode is used to confirm the molecular weight of Asulam-d3 (m/z 234.05 for [M+H]+). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity, particularly for quantifying the isotopic distribution.
- Isotopic Purity Calculation: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (d3) to the intensities of the non-deuterated (d0) and partially deuterated (d1, d2) species.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of **Asulam-d3**, confirming the position of the deuterium atoms and the overall integrity of the molecule.

Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanold₄.
- ¹H NMR: The ¹H NMR spectrum is used to identify the protons in the molecule. For **Asulam-d3**, the absence of the methoxy proton signal (around 3.6 ppm) and the presence of other characteristic signals for the aromatic and amine protons confirm the successful deuteration at the methoxy group. The aromatic protons typically show signals in the region between 6.51 and 7.70 ppm.[3]

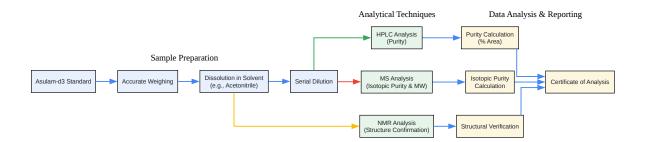


- ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be used to further confirm the structure.
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of Asulam-d3.

Visualizing Analytical Workflows

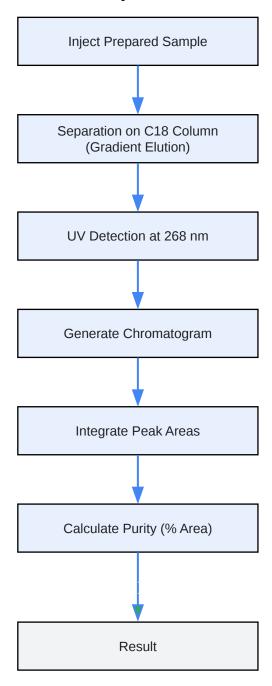
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures for determining the purity and confirming the identity of **Asulam-d3**.



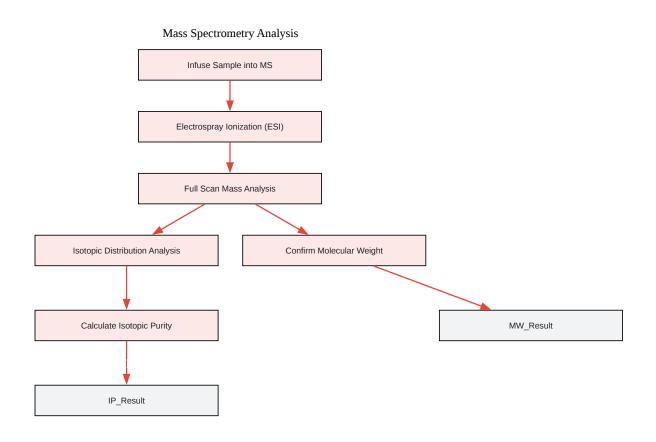




HPLC Purity Determination







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